2-(tert-Butyl)-7-chloro-1H-indole
Description
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-tert-butyl-7-chloro-1H-indole |
InChI |
InChI=1S/C12H14ClN/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7,14H,1-3H3 |
InChI Key |
YJHYQOZILASIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-7-chloro-1H-indole typically involves the introduction of the tert-butyl group and the chlorine atom onto the indole ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride is reacted with indole in the presence of a Lewis acid catalyst such as aluminum chloride. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-Butyl)-7-chloro-1H-indole may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butyl groups into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-7-chloro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of 2-(tert-Butyl)-7-chloro-1H-indoline.
Substitution: Formation of 2-(tert-Butyl)-7-substituted indoles.
Scientific Research Applications
Pharmaceutical Development
Anticancer Research
2-(tert-Butyl)-7-chloro-1H-indole has been investigated as a potential lead compound in drug development, particularly for anticancer therapies. Its structural modifications can enhance efficacy against various cancer cell lines. Studies indicate that this compound may interact with specific biological targets, potentially inhibiting enzymes or pathways relevant to cancer progression .
Neurological Disorders
The compound is also being explored for its potential in treating neurological disorders. Its ability to modulate receptor interactions suggests that it could provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Biological Research
Receptor Interaction Studies
Research involving 2-(tert-Butyl)-7-chloro-1H-indole focuses on its interactions with biological macromolecules. These studies reveal insights into its mechanism of action, including binding to specific enzymes or receptors, which may modulate their activity through competitive inhibition or allosteric effects. Such interactions underscore its potential therapeutic applications in targeting pathways involved in cancer and infectious diseases .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents. Its unique structure allows for interaction with various microbial targets, potentially leading to the inhibition of growth or survival .
Material Science
Advanced Materials Development
2-(tert-Butyl)-7-chloro-1H-indole is being studied for its properties in developing advanced materials, including polymers and coatings that require specific chemical stability and reactivity. The tert-butyl group enhances the overall hydrophobic character of the molecule, influencing its solubility and making it suitable for non-polar environments .
Organic Synthesis
Building Block in Synthesis
This compound serves as a valuable building block in organic synthesis, allowing chemists to create complex molecules efficiently. Its applications extend to various industrial processes where specific chemical transformations are required .
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Investigated for anticancer therapies and neurological disorders treatment |
| Biological Research | Studies on receptor interactions and antimicrobial activity |
| Material Science | Used in developing advanced materials with specific chemical stability |
| Organic Synthesis | Acts as a building block for creating complex organic molecules |
Case Studies and Research Findings
- Anticancer Activity : Research shows that modifications on the indole scaffold of 2-(tert-Butyl)-7-chloro-1H-indole can lead to enhanced efficacy against certain cancer cell lines, indicating its potential as a lead compound for further drug development .
- Receptor Modulation : The compound's ability to modulate CB1 receptors has been studied, revealing its potential role as an allosteric modulator for treating disorders like obesity and inflammation .
- Synthesis Techniques : The synthesis typically involves advanced methods such as continuous flow processes using microreactor systems, which improve efficiency and yield in industrial applications .
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-7-chloro-1H-indole involves its interaction with specific molecular targets and pathways. The tert-butyl group and chlorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 2-(tert-Butyl)-7-chloro-1H-indole and its analogs:
Key Comparative Insights:
Steric and Electronic Effects: The tert-butyl group in 2-(tert-Butyl)-7-chloro-1H-indole provides greater steric hindrance compared to the methyl group in 7-chloro-2-methyl-1H-indole . This bulkiness may reduce metabolic degradation and enhance binding selectivity in biological targets . Chlorine vs.
Functional Group Diversity :
- The carbaldehyde group in 2-(tert-Butyl)-4-chloro-7-methyl-1H-indole-3-carbaldehyde enables further synthetic modifications, such as condensation or reduction, which are absent in the parent indole structure .
- N-substituents : N-methylation (e.g., 5-Fluoro-1-methyl-1H-indole) or N-carboxylation (e.g., tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate) enhances stability and modulates solubility, whereas the free N-H in 2-(tert-Butyl)-7-chloro-1H-indole may facilitate hydrogen bonding in biological systems .
Biological Relevance: Indole derivatives with chlorine and tert-butyl groups (e.g., 3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-7-chloro-1H-indole) are reported in patents for CNS disorders, suggesting that the target compound’s substituents may align with neuropharmacological applications .
Safety and Handling :
- tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate carries hazard statements (H315, H319, H335) for skin/eye irritation and respiratory sensitivity, highlighting the need for careful handling of halogenated indoles . Similar precautions likely apply to 2-(tert-Butyl)-7-chloro-1H-indole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
